

Spectral Analysis of 4'-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4'-Bromopropiophenone** (CAS No. 10342-83-3), a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Introduction

4'-Bromopropiophenone is an aromatic ketone that serves as a versatile building block in the synthesis of various organic molecules, including potential therapeutic agents.[1] A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents key spectral data in a clear and accessible format to support research and development activities.

Spectral Data

The following tables summarize the key spectral data for **4'-Bromopropiophenone**.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.



Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Aromatic (Ha)	~7.83	Doublet	2H
Aromatic (Hb)	~7.60	Doublet	2H
Methylene (-CH ₂ -)	~2.97	Quartet	2H
Methyl (-CH₃)	~1.22	Triplet	3H

Table 1: ¹H NMR spectral data for **4'-Bromopropiophenone** in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift (δ) in ppm
Carbonyl (C=O)	~197
Aromatic (C-Br)	~128
Aromatic (CH)	~132, 130
Aromatic (C-C=O)	~136
Methylene (-CH ₂ -)	~32
Methyl (-CH₃)	~8

Table 2: ¹³C NMR spectral data for **4'-Bromopropiophenone**. Note: Specific peak assignments for the aromatic region can be complex due to the "heavy atom effect" of bromine.[3][4]

IR Spectral Data

The IR spectrum reveals the functional groups present in the molecule.



Wavenumber (cm ⁻¹) Assignment		
~1680	C=O (Aromatic Ketone) stretch[3]	
~1580	C=C (Aromatic) stretch	
~1220	C-C-C stretch	
~820	C-H (para-substituted aromatic) bend	
~550	C-Br stretch	

Table 3: Key IR absorption bands for **4'-Bromopropiophenone**.[5][6]

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

m/z	Relative Intensity	Assignment
212/214	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
183/185	High	[M-C ₂ H ₅]+ (Loss of ethyl group)[5]
155/157	Moderate	[M-C₂H₅-CO]+ (Loss of ethyl and carbonyl groups)
76	Moderate	[C ₆ H ₄] ⁺

Table 4: Major peaks in the mass spectrum of **4'-Bromopropiophenone**. The presence of bromine results in characteristic isotopic patterns (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[7]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.



NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4'-Bromopropiophenone** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8] The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker WM-300 or a 400 MHz spectrometer.[5][9]
- ¹H NMR Acquisition: The spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-220 ppm) was used.[3]

IR Spectroscopy

- Sample Preparation: A small amount of solid 4'-Bromopropiophenone was used. The "Thin Solid Film" method was employed where the solid was dissolved in a volatile solvent like methylene chloride, and a drop of the solution was placed on a KBr salt plate.[10] The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.[10]
- Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, was used.[5]
- Data Acquisition: The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).
 A background spectrum of the clean KBr plate was taken first and automatically subtracted from the sample spectrum.[11]

Mass Spectrometry

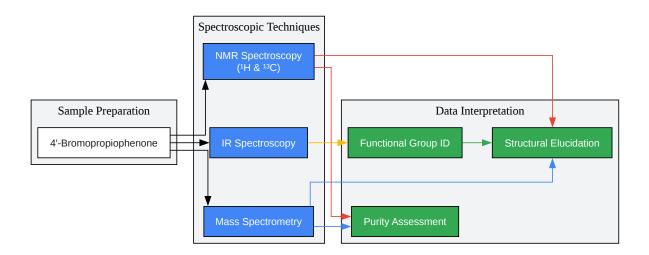
- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via a direct insertion probe.[5]
- Ionization: Electron Impact (EI) ionization was used, with a standard electron energy of 70 eV.[12]



- Mass Analyzer: A quadrupole or ion trap mass analyzer was used to separate the ions based on their mass-to-charge ratio.[13]
- Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400 to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4'-Bromopropiophenone**.



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Caption: Workflow for the spectral analysis of **4'-Bromopropiophenone**.

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- To cite this document: BenchChem. [Spectral Analysis of 4'-Bromopropiophenone: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b130284#4-bromopropiophenone-spectral-data-nmr-ir-ms]

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